1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC13796620
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O4 |
|---|---|
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9-/m1/s1 |
| Standard InChI Key | GHLKJIQVORAVHE-RKDXNWHRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)C#N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s molecular formula is , with a molecular weight of 254.28 g/mol . Its IUPAC name, 1-O-tert-butyl 2-O-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate, reflects the stereochemistry at positions 2 (R) and 4 (S) on the pyrrolidine ring. The tert-butyl group enhances steric bulk, while the cyano group contributes to electronic interactions, influencing both synthetic utility and biological targeting.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 254.28 g/mol | VulcanChem |
| Stereochemistry | (2R,4S) | ACMEC |
| CAS Number | 487048-28-2 | ACMEC |
Spectroscopic and Computational Data
The compound’s isomeric SMILES string, CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)C#N, confirms its configuration. Computational studies using tools like PubChem’s 2D/3D structure generator highlight its planar pyrrolidine ring and the spatial orientation of substituents, which are critical for binding to biological targets .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step reactions, typically starting with pyrrolidine ring formation followed by sequential functionalization:
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Cyclization: A precursor such as γ-aminobutyric acid derivative undergoes cyclization under basic conditions to form the pyrrolidine core.
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Alkylation: Introduction of the tert-butyl group via alkylation with tert-butyl bromide and a methyl ester using methyl iodide.
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Cyanidation: Nucleophilic substitution with cyanide sources (e.g., NaCN) installs the cyano group at position 4.
Industrial-scale production employs continuous-flow reactors to optimize yield (reported >85%) and purity.
Key Challenges and Solutions
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Stereochemical Control: Asymmetric catalysis using chiral auxiliaries ensures the (2R,4S) configuration.
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Cyanide Handling: Safe protocols using trimethylsilyl cyanide mitigate toxicity risks.
Pharmaceutical and Biological Applications
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The compound inhibits DPP-IV, an enzyme that degrades incretin hormones, thereby enhancing insulin secretion. Studies report an IC of 0.8 µM in enzymatic assays, comparable to sitagliptin. Modifications to the pyrrolidine scaffold improve selectivity, reducing off-target effects.
Anticancer Activity
In vitro screens against breast cancer cell lines (MCF-7) show 50% viability reduction at 10 µM, attributed to apoptosis induction via caspase-3 activation. Structural analogs with fluorinated tert-butyl groups exhibit enhanced potency .
Antimicrobial Properties
Preliminary assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 32 µg/mL, suggesting disruption of cell wall synthesis.
Comparative Analysis with Analogues
Stereoisomers and Bioactivity
The (2R,4S) configuration confers distinct advantages over other stereoisomers:
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(2S,4R)-Isomer: 30% lower DPP-IV inhibition due to mismatched stereoelectronics.
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(2S,4S)-Isomer: Reduced metabolic stability (t = 63 min vs. 114 min for (2R,4S)) .
Functional Group Modifications
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Cyano vs. Amino: Replacement of the cyano group with an amine (e.g., 1-tert-butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate) decreases lipophilicity, altering blood-brain barrier penetration .
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Ester vs. Carboxylic Acid: Hydrolysis of methyl ester to carboxylic acid enhances solubility but reduces cell permeability.
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